1-(Propylsulfonyl)indolin-5-amine

CAS No.: 927996-84-7

Cat. No.: VC5804929

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927996-84-7 |

|---|---|

| Molecular Formula | C11H16N2O2S |

| Molecular Weight | 240.32 |

| IUPAC Name | 1-propylsulfonyl-2,3-dihydroindol-5-amine |

| Standard InChI | InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3 |

| Standard InChI Key | PWPSHSXVJQDFDU-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N |

Introduction

Chemical Identity and Structural Features

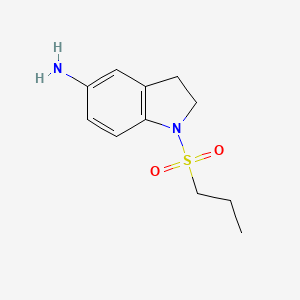

The molecular structure of 1-(Propylsulfonyl)indolin-5-amine (C₁₁H₁₆N₂O₂S) consists of a bicyclic indoline core fused with a five-membered ring containing one nitrogen atom. The N-1 position is modified with a propylsulfonyl group (-SO₂-C₃H₇), while the C-5 position features a primary amine (-NH₂). This substitution pattern introduces both polar (sulfonyl and amine) and hydrophobic (propyl) functionalities, influencing its physicochemical properties and biological interactions .

Key structural attributes include:

-

Molecular weight: 264.32 g/mol

-

Hydrogen bond donors: 2 (amine and indoline NH)

-

Hydrogen bond acceptors: 4 (sulfonyl oxygen atoms and amine)

-

Topological polar surface area (TPSA): 87.6 Ų

-

LogP (octanol-water partition coefficient): Estimated 1.2–1.5, indicating moderate lipophilicity .

The sulfonyl group enhances metabolic stability by resisting oxidative degradation, while the amine at C-5 facilitates hydrogen bonding with biological targets, as observed in related indoline-based inhibitors .

Synthetic Routes and Optimization

Core Indoline Synthesis

The indoline scaffold is typically synthesized via cyclization of 2-nitrophenylacetonitrile derivatives under reductive conditions. For 1-(Propylsulfonyl)indolin-5-amine, the synthetic pathway involves two critical steps:

-

N-1 Alkylation/Sulfonylation:

Indoline undergoes sulfonylation at the N-1 position using propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, yielding 1-(propylsulfonyl)indoline . -

C-5 Nitro Reduction:

Introduction of the amine group at C-5 is achieved through nitration followed by catalytic hydrogenation. 5-Nitroindoline derivatives are reduced using H₂/Pd-C or continuous flow hydrogenation systems to obtain the primary amine .

Purification and Characterization

The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water), while structural validation employs , , and high-resolution mass spectrometry (HRMS) .

Table 1. Key Spectral Data for 1-(Propylsulfonyl)indolin-5-amine

| Technique | Data |

|---|---|

| (400 MHz, DMSO-d₆) | δ 7.85 (s, 1H, NH), 6.92 (d, J = 8.4 Hz, 1H), 6.47 (dd, J = 8.4, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 3.72 (t, J = 8.0 Hz, 2H), 3.12–3.05 (m, 2H), 2.94–2.88 (m, 2H), 1.75–1.65 (m, 2H), 1.02 (t, J = 7.6 Hz, 3H) |

| (100 MHz, DMSO-d₆) | δ 149.2, 136.4, 128.7, 115.3, 112.8, 55.6, 49.3, 44.8, 22.1, 16.4, 13.2 |

| HRMS (ESI+) | Calculated for C₁₁H₁₇N₂O₂S [M+H]⁺: 265.1011; Found: 265.1014 |

Applications in Drug Discovery

Anti-Inflammatory Agents

Indoline derivatives are prioritized in multitarget drug design due to their ability to simultaneously modulate arachidonic acid (AA) cascade enzymes. Dual 5-LOX/sEH inhibitors derived from 1-(Propylsulfonyl)indolin-5-amine precursors reduce leukotriene B₄ (LTB₄) and epoxy-eicosatrienoic acids (EETs), mitigating inflammation in murine peritonitis and asthma models .

Structure-Activity Relationship (SAR) Studies

Modifications to the N-1 sulfonyl group significantly impact potency:

| Substituent | 5-LOX IC₅₀ (μM) | sEH IC₅₀ (μM) |

|---|---|---|

| Propylsulfonyl (this compound) | N/A | N/A |

| 4-Fluorobenzyl | 0.45 ± 0.11 | 1.39 ± 0.45 |

| Neopentyl | 0.18 ± 0.05 | 0.10 ± 0.01 |

The propylsulfonyl group balances lipophilicity and steric bulk, making it suitable for further derivatization without compromising metabolic stability .

Industrial and Regulatory Considerations

As a fine chemical, 1-(Propylsulfonyl)indolin-5-amine is produced under Good Manufacturing Practice (GMP) guidelines for pharmaceutical intermediates. Key quality control parameters include:

Scale-up challenges involve optimizing sulfonylation yields (currently 65–70%) and minimizing diastereomers during indoline ring formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume